molecular formula C23H24O11 B571065 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one CAS No. 120727-02-8

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Cat. No.: B571065
CAS No.: 120727-02-8
M. Wt: 476.434
InChI Key: ZVIIYPXWZIMUGT-AQZWWPQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one is a natural product found in Abrus precatorius and Justicia with data available.

Scientific Research Applications

Molecular Structure and Crystal Analysis

Research on similar compounds, such as 5-{(2S,3R,4S,5S,6R)-3,4-Dihydroxy-6-hydroxymethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydropyran-2-yloxy]tetrahydropyran-2-yloxy}-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one monohydrate, has focused on their molecular structures. These studies involve analyzing the dihedral angles between different rings in the compound and understanding the stabilization of its crystal structure through hydrogen bonds (Chen, Wang, Gao, & Niu, 2008).

Synthesis Techniques

Other research has explored efficient synthesis methods for similar chromen-4-one compounds. For example, the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones using K10 montmorillonite clay demonstrates a solvent-free and cost-effective method for creating these compounds (Zhang, Xue, Wang, Wang, Liang, & Zhang, 2018).

Crystallographic Studies

Investigations into compounds like 4-Hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into their crystalline structures, which can inform their potential applications in various scientific fields (Manolov, Ströbele, & Meyer, 2008).

Medicinal Chemistry and Pharmaceutical Applications

Research into the synthesis and characterization of compounds structurally similar to 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, such as capillarisin sulfur-analogues, indicates their potential use in medicinal chemistry, particularly in the development of novel pharmaceuticals (Igarashi et al., 2005).

Analysis of Solubility and Physical Properties

Studies on the solubility of related compounds in different solvents provide important information for their application in various scientific and industrial processes. For instance, understanding the solubility of chromen-4-one derivatives in ethanol-water solutions can influence their use in chemical synthesis and formulation (Gong, Wang, Zhang, & Qu, 2012).

Properties

CAS No.

120727-02-8

Molecular Formula

C23H24O11

Molecular Weight

476.434

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C23H24O11/c1-31-22-15(21-19(30)18(29)16(27)13(8-24)34-21)20-14(17(28)23(22)32-2)11(26)7-12(33-20)9-3-5-10(25)6-4-9/h3-7,13,16,18-19,21,24-25,27-30H,8H2,1-2H3/t13-,16-,18+,19-,21+/m1/s1

InChI Key

ZVIIYPXWZIMUGT-AQZWWPQGSA-N

SMILES

COC1=C(C2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)C(=C1OC)O)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 2
Reactant of Route 2
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 3
Reactant of Route 3
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 4
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 5
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Reactant of Route 6
5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

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